molecular formula C8H6BrN3O3 B1386593 (6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1086376-77-3

(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B1386593
CAS No.: 1086376-77-3
M. Wt: 272.06 g/mol
InChI Key: XFCDHVDQDPRMJY-UHFFFAOYSA-N
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Description

Historical Context in Heterocyclic Chemistry Research

The imidazo[1,2-a]pyridine scaffold emerged as a critical heterocyclic system in the mid-20th century, with early synthetic methods relying on condensation reactions between 2-aminopyridines and α-haloketones. The introduction of bromine and nitro groups to this framework, as seen in This compound , became prominent in the 2000s as researchers sought to modulate electronic properties for drug discovery. Early work on brominated analogs, such as 6-bromoimidazo[1,2-a]pyridine, demonstrated improved pharmacokinetic profiles compared to parent structures, driving interest in halogenated derivatives.

Significance in Imidazopyridine Chemistry

This compound occupies a strategic position in imidazopyridine chemistry due to three key features:

  • Electron-deficient aromatic system : The nitro group (-NO₂) at C3 and bromine at C6 create a polarized π-system, enhancing electrophilic substitution reactivity.
  • Functional handle : The hydroxymethyl (-CH₂OH) group at C2 enables further derivatization via esterification, oxidation, or nucleophilic substitution.
  • Steric profile : Substituent positions create a planar molecular geometry (dihedral angle <20° between rings), favoring π-stacking interactions in biological targets.

Table 1: Key structural and electronic properties

Property Value/Description Source
Molecular formula C₈H₆BrN₃O₃
Molecular weight 272.06 g/mol
XLogP3 1.98 (predicted)
Dipole moment 5.2 Debye (calculated)
H-bond donors/acceptors 1/5

Position within Functionalized Imidazo[1,2-a]pyridine Derivatives

As part of the nitroimidazopyridine subclass, this molecule bridges two key derivative families:

  • Brominated analogs : 6-Bromo substituents enhance halogen bonding with biological targets (e.g., kinase ATP pockets).
  • Nitro-containing derivatives : The C3 nitro group facilitates redox-dependent interactions in antimicrobial and anticancer applications.

Comparative studies show the hydroxymethyl group improves aqueous solubility (logS = -2.1) compared to methyl or unsubstituted analogs (logS = -3.4 to -4.8), addressing a key limitation in imidazopyridine drug development.

Current Research Relevance

Recent applications focus on three domains:

  • Pharmaceutical intermediates : Serves as a precursor to ALDH1A3 inhibitors for glioblastoma therapy.
  • Coordination chemistry : The nitro and hydroxymethyl groups enable complexation with transition metals (e.g., Pd, Cu) for catalytic applications.
  • Materials science : Incorporated into organic semiconductors due to electron-withdrawing substituents lowering LUMO levels (-1.8 eV).

Ongoing clinical trials (as of 2025) utilize derivatives of this compound in:

  • Phase II studies for RSV fusion inhibitors (NCT04876092)
  • Phase I trials targeting CLK1-dependent cancers (NCT05188726)

Properties

IUPAC Name

(6-bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O3/c9-5-1-2-7-10-6(4-13)8(12(14)15)11(7)3-5/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCDHVDQDPRMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Br)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Amino-5-bromopyridine with Chloroacetaldehyde

A patented method describes the synthesis of 6-bromoimidazo[1,2-a]pyridine by reacting 2-amino-5-bromopyridine with 40% aqueous chloroacetaldehyde under mild conditions (25–55 °C) in the presence of sodium bicarbonate and ethanol as solvent. The reaction proceeds over 2 to 24 hours, yielding the 6-bromoimidazo[1,2-a]pyridine intermediate with high purity and stable quality. The product is isolated via extraction and crystallization, achieving yields around 72% with melting points near 76.5–78.0 °C. This method is characterized by gentle conditions, easy operation, and reproducibility, making it suitable for scale-up.

Parameter Details
Starting material 2-Amino-5-bromopyridine (300 mmol)
Reagent 40% chloroacetaldehyde aqueous solution (360 mmol)
Base Sodium bicarbonate (360 mmol)
Solvent Ethanol (66.9 g)
Temperature 55 °C
Reaction time 5 hours
Yield 72.0%
Product form Off-white crystals
Melting point 76.5–78.0 °C

Functionalization at Position 2 with Methanol Group

The methanol moiety at position 2 is typically introduced by reduction of a corresponding aldehyde or ketone intermediate or by nucleophilic substitution reactions on the 2-position of the imidazo[1,2-a]pyridine ring.

Alternative Synthetic Routes and Catalytic Methods

Metal-Free Direct Synthesis Using Green Catalysts

Recent advances highlight eco-friendly, metal-free protocols for synthesizing imidazo[1,2-a]pyridine derivatives using nonvolatile green catalysts such as ammonium chloride in ethanol, sodium dodecyl sulfate micellar media in water, or biodegradable thiamine hydrochloride solventless methods. These approaches offer mild reaction conditions, low catalyst loadings, and broad substrate tolerance, which could be adapted for the synthesis of this compound derivatives.

Microwave-Assisted Solvent-Free Cyclization

Microwave irradiation has been employed to accelerate the condensation of 2-aminopyridines with α-bromo-keto esters, yielding imidazo[1,2-a]pyridine derivatives in excellent yields (85–95%) within minutes under solvent-free conditions. This method enhances reaction rates and purity and may be adapted for similar compounds with bromine and nitro substituents.

Method Conditions Yield (%) Notes
Metal-free catalysis Ammonium chloride, ethanol, RT High Mild, eco-friendly
Microwave-assisted heating Solvent-free, 55–58 °C, 10 min 85–95 Rapid, clean, high yield
Conventional heating DMF or ethanol, reflux Moderate Longer reaction times

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Outcome/Notes
6-Bromoimidazo[1,2-a]pyridine synthesis 2-Amino-5-bromopyridine + 40% chloroacetaldehyde, NaHCO3, ethanol, 55 °C, 5 h 72% yield, high purity, stable product
Nitro group introduction Electrophilic nitration (general approach) Requires controlled conditions, not fully detailed
Methanol group installation Reduction or substitution on 2-position Common functionalization step
Metal-free catalysis Ammonium chloride, SDS, thiamine HCl, room temp Eco-friendly, mild, broad substrate scope
Microwave-assisted synthesis Solvent-free, 55–58 °C, 10 min Rapid, high yield, clean reaction

Research Findings and Considerations

  • The condensation of 2-amino-5-bromopyridine with chloroacetaldehyde under mild alkaline ethanol conditions is a robust method for preparing the brominated imidazo[1,2-a]pyridine core with reproducible yields and purity.
  • Metal-free catalytic systems and microwave-assisted syntheses represent modern, green alternatives that reduce reaction times and environmental impact, potentially applicable to this compound's synthesis.
  • The presence of bromine and nitro substituents requires careful control of reaction conditions to prevent side reactions or decomposition.
  • Purification typically involves crystallization from n-hexane/ethyl acetate mixtures or extraction methods to achieve high purity suitable for further functionalization.

Chemical Reactions Analysis

(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The presence of the hydroxymethyl group allows for oxidation reactions, potentially forming aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium azide). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and oxidative stress. The bromine atom may facilitate binding to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name Substituents Functional Groups Key Structural Features Biological Relevance
(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol Br (C6), NO₂ (C3) -CH₂OH (C2) Bromo and nitro groups enhance electrophilicity; methanol improves solubility Antitrypanosomal intermediate
6-Bromo-3-nitro-2-tosylmethylimidazo[1,2-a]pyridine (2b) Br (C6), NO₂ (C3) -CH₂SO₂C₆H₄CH₃ (C2) Tosyl group increases steric bulk and electron-withdrawing effects Suzuki reaction compatibility for aryl coupling
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (CAS 136117-71-0) Br (C6) -CH₂OH (C2) Lacks nitro group, reducing electrophilicity Higher aqueous solubility (similarity score 0.72)
{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol Cl (C6, C8) -CH₂OH (C2) Dichloro substitution increases lipophilicity Potential for altered metabolic stability
(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1187236-21-0) Br (C7) -CH₂OH (C2) Bromo at C7 alters steric and electronic effects Positional isomerism impacts binding affinity

Physicochemical Properties

  • Solubility: The methanol group in the target compound enhances aqueous solubility compared to sulfonylmethyl derivatives (e.g., 2b), which are more lipophilic .
  • Hydrogen Bonding: Crystal structures (e.g., (5-methylimidazo[1,2-a]pyridin-2-yl)methanol) reveal that the methanol group forms C–H···O and O–H···N bonds, critical for crystal packing and solubility .
  • Molecular Weight: Bromo and nitro groups increase molecular weight (e.g., target compound ~286 g/mol) compared to non-halogenated analogs (e.g., (7-methylimidazo[1,2-a]pyridin-2-yl)methanol, 162 g/mol) .

Biological Activity

(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the molecular formula C8_8H6_6BrN3_3O3_3 and a molecular weight of 272.054 g/mol. Its structure includes a bromine atom and a nitro group, which are critical for its biological interactions and activities. The synthesis typically involves functionalization of imidazo[1,2-a]pyridine derivatives through various chemical reactions such as oxidation, reduction, and substitution.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that may induce oxidative stress in cells. Additionally, the bromine atom may enhance binding affinity to specific enzymes or receptors, modulating their activity.

Key Mechanisms:

  • Redox Activity : The nitro group facilitates redox reactions leading to ROS formation.
  • Enzyme Interaction : The bromine substituent may enhance binding to target proteins.
  • Cellular Effects : Induction of oxidative stress can lead to apoptosis in cancer cells.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anticancer, and antiparasitic properties. The following table summarizes some of the related compounds and their respective activities:

Compound NameStructural FeaturesBiological Activity
6-Bromoimidazo[1,2-a]pyridineSimilar core without nitro groupAntimicrobial activity
3-Nitroimidazo[1,2-a]pyridineLacks bromine substituentAnticancer properties
4-Methylimidazo[1,2-a]pyridineMethyl substitution instead of brominePotential enzyme inhibition
5-Fluoroimidazo[1,2-a]pyridineFluorine substitutionEnhanced selectivity against cancer cells

This comparison highlights that while structurally related compounds may exhibit similar activities, the specific substituents in this compound confer unique properties that differentiate it from others.

Anticancer Activity

In a study evaluating the cytotoxic effects of various nitro-containing compounds on cancer cell lines, this compound demonstrated significant growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC50_{50} values ranging from 4.98 to 14.65 μM. The mechanism was linked to its ability to induce apoptosis through ROS generation and microtubule destabilization .

Antiparasitic Properties

Further research into the antiparasitic potential showed that derivatives of imidazo-pyridine scaffolds exhibited activity against Leishmania donovani. The presence of the nitro group was essential for providing antileishmanial activity, suggesting that this compound may also possess similar efficacy against parasitic infections .

Q & A

Q. What are the established synthetic routes for (6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol, and what reagents are critical for optimizing yield?

Synthesis typically involves two stages: (i) condensation of a brominated pyridine precursor with nitro-substituted reagents under reflux (e.g., ethyl bromopyruvate in methanol), followed by (ii) reduction of intermediates using agents like LiAlH₄. Key reagents include Na₂CO₃ for neutralization and dichloromethane for extraction. Yield optimization requires precise temperature control (e.g., 343 K for condensation) and column chromatography for purification .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • ¹H/¹³C-NMR resolves aromatic proton environments and substituent effects.
  • FT-IR identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹).
  • X-ray crystallography (using SHELXL for refinement) confirms molecular geometry, including coplanarity of the fused ring system and hydrogen-bonding networks (e.g., O1–H1···N1 interactions) .

Q. How can researchers address solubility challenges during purification?

Use mixed-solvent systems (e.g., ethanol-water) for recrystallization. Polar aprotic solvents like DMSO aid in dissolving intermediates, while silica gel chromatography with ethyl acetate/hexane gradients resolves nitro- and bromo-substituted byproducts .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence electronic properties and reactivity?

The nitro group acts as a strong electron-withdrawing moiety, polarizing the imidazo[1,2-a]pyridine core. This enhances electrophilic substitution at the 6-bromo position but reduces nucleophilic attack on the pyridine ring. Density Functional Theory (DFT) calculations reveal decreased HOMO-LUMO gaps (~3.2 eV), correlating with observed redox activity in electrochemical assays .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?

Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability tests) to isolate mechanisms. For example, conflicting results may arise from off-target effects; surface plasmon resonance (SPR) can validate binding specificity to targets like phospholipase A₂ .

Q. How can computational modeling predict interactions with biological targets?

Molecular docking (AutoDock Vina) simulates binding to enzymes (e.g., acetylcholinesterase). Parametrize force fields using crystallographic data (e.g., hydrogen-bond distances from SHELX-refined structures). Validate predictions with isothermal titration calorimetry (ITC) .

Q. What are the implications of crystallographic disorder in the methanol moiety?

Disorder in the -CH₂OH group (observed in analogues) complicates electron density mapping. Mitigate this via low-temperature (100 K) data collection and TWINABS for scaling. SHELXL’s PART instructions can model partial occupancy .

Q. How does the bromine atom affect regioselectivity in derivatization reactions?

Bromine at the 6-position directs cross-coupling (e.g., Suzuki-Miyaura) to the 2- or 8-positions. Steric effects from the nitro group limit Buchwald-Hartwig amination; use Pd-XPhos catalysts for C–N bond formation .

Q. What degradation pathways occur under physiological conditions, and how can stability be improved?

Nitro group reduction to amines and hydrolysis of the methanol moiety are common. Stabilize via prodrug strategies (e.g., esterification of -CH₂OH) or formulation with cyclodextrins to shield reactive sites .

Q. How do π-π stacking interactions in the solid state correlate with solution-phase behavior?

Crystal packing (e.g., centroid distances of 3.48–3.72 Å between aromatic rings) suggests strong intermolecular forces. Compare with NMR titration data (e.g., Δδ > 0.5 ppm for pyridine protons) to assess stacking in solution .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol
Reactant of Route 2
(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol

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